ICI-118,551

Descripción general

Descripción

It binds to the β2 subtype with at least 100 times greater affinity than to other subtypes of the beta adrenoceptor β1 or β3 . This compound is primarily used in scientific research to study the β2 adrenergic receptor and its related pathways.

Aplicaciones Científicas De Investigación

Zenidolol (hydrochloride) has a wide range of scientific research applications:

Chemistry: It is used to study the β2 adrenergic receptor and its interactions with other molecules.

Biology: Researchers use it to investigate the role of β2 adrenergic receptors in various biological processes.

Mecanismo De Acción

Zenidolol (hydrochloride) exerts its effects by selectively binding to the β2 adrenergic receptor. This binding inhibits the receptor’s activity, leading to a decrease in cyclic AMP (cAMP) levels and subsequent physiological effects. The compound’s action is mediated via a β2-adrenoceptor/G (i/o) protein-dependent pathway, enhancing nitric oxide production in the endothelium . This mechanism is crucial for its vasorelaxant effects, particularly in pulmonary arteries .

Análisis Bioquímico

Biochemical Properties

ICI-118,551 is a selective β2 adrenergic receptor antagonist, binding to the β2 subtype with at least 100 times greater affinity than β1 or β3 subtypes . This compound interacts with β2 adrenergic receptors, inhibiting their activity. The binding of this compound to these receptors prevents the usual activation by endogenous catecholamines like adrenaline and noradrenaline, thereby blocking the downstream signaling pathways that would normally be activated by these receptors .

Cellular Effects

This compound has been shown to influence various cellular processes. In hemangioblastomas from von Hippel-Lindau disease, this compound decreases cell viability by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hemangioblastomas and hypoxic primary endothelial cells, reducing the activation of HIF-target genes and halting tumor-related angiogenic processes . Additionally, this compound inhibits voltage-gated Na+ channels and suppresses impulses of Merkel disc mechanoreceptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to β2 adrenergic receptors, acting as an inverse agonist. This binding inhibits the constitutive activity of these receptors, reducing the activation of downstream signaling pathways . In hemangioblastomas, this compound impairs the nuclear internalization of HIF-1α, reducing the activation of hypoxia-responsive genes . This compound also inhibits voltage-gated Na+ channels in Merkel disc mechanoreceptors, suppressing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, when applied topically to the eyes of unanaesthetized rabbits, this compound causes a dose-dependent decrease in intraocular pressure that lasts for more than 6 hours . This indicates that the compound is relatively stable and has a prolonged effect in vivo. Additionally, this compound has been shown to decrease hemangioblastomas cell viability over time by triggering apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Common systemic doses used in rodent research are 0.5 or 1 mg/kg, although efficacy has been demonstrated at doses as low as 0.0001 mg/kg (100 ng/kg) in rhesus monkeys . Doses up to 20 mg/kg have been used without toxicity . In rabbits, topically applied this compound decreases intraocular pressure in a dose-dependent manner .

Metabolic Pathways

This compound is involved in metabolic pathways related to β2 adrenergic receptors. By blocking these receptors, this compound reduces the activation of adenylate cyclase, thereby decreasing the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) . This inhibition affects various metabolic processes, including lipolysis and glycogenolysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues by crossing the blood-brain barrier when dissolved in saline . This compound is also absorbed systemically when applied topically to the eyes, causing a decrease in intraocular pressure in both eyes . The distribution of this compound within tissues is influenced by its high affinity for β2 adrenergic receptors .

Subcellular Localization

This compound is localized to specific subcellular compartments where β2 adrenergic receptors are present. In cardiomyocytes, β2 adrenergic receptors are found on nuclear membranes, and this compound inhibits their activity even in the absence of an agonist . This subcellular localization allows this compound to exert its effects on nuclear signaling pathways and gene expression .

Métodos De Preparación

The synthesis of Zenidolol (hydrochloride) involves several steps, including the preparation of the base compound Zenidolol and its subsequent conversion to the hydrochloride salt. The synthetic route typically involves the reaction of specific precursors under controlled conditions to form the desired product. Industrial production methods often utilize large-scale chemical reactors and purification processes to ensure high purity and yield .

Análisis De Reacciones Químicas

Zenidolol (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be employed to convert Zenidolol (hydrochloride) into different derivatives.

Comparación Con Compuestos Similares

Zenidolol (hydrochloride) is unique due to its high selectivity for the β2 adrenergic receptor. Similar compounds include:

Propranolol: A non-selective beta-blocker that affects both β1 and β2 receptors.

Atenolol: A selective β1 adrenergic receptor antagonist.

ICI-118,551: The base compound of Zenidolol (hydrochloride), which also selectively targets the β2 adrenergic receptor

Zenidolol (hydrochloride) stands out due to its high affinity and selectivity for the β2 adrenergic receptor, making it a valuable tool in research and potential therapeutic applications.

Propiedades

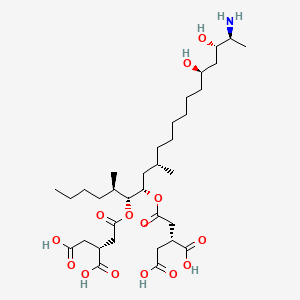

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol involves the protection of the hydroxyl group of 3-(propan-2-ylamino)-2-butanol, followed by the reaction with 7-methyl-2,3-dihydro-1H-inden-4-ol. The resulting product is then deprotected to obtain the final compound.", "Starting Materials": [ "3-(propan-2-ylamino)-2-butanol", "7-methyl-2,3-dihydro-1H-inden-4-ol", "Protecting reagent", "Deprotecting reagent" ], "Reaction": [ "Step 1: Protect the hydroxyl group of 3-(propan-2-ylamino)-2-butanol using a protecting reagent.", "Step 2: React the protected 3-(propan-2-ylamino)-2-butanol with 7-methyl-2,3-dihydro-1H-inden-4-ol in the presence of a coupling agent to obtain the protected intermediate.", "Step 3: Deprotect the intermediate using a deprotecting reagent to obtain the final product, 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol." ] } | |

Número CAS |

72795-26-7 |

Fórmula molecular |

C17H27NO2 |

Peso molecular |

277.4 g/mol |

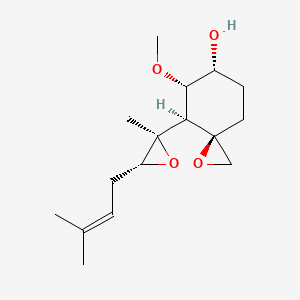

Nombre IUPAC |

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol |

InChI |

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1 |

Clave InChI |

VFIDUCMKNJIJTO-CJNGLKHVSA-N |

SMILES isomérico |

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O |

SMILES |

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |

SMILES canónico |

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol ICI 111,581 ICI 111581 ICI 118,551 ICI 118551 ICI 118551, hydrochloride ICI-111581 ICI-118551 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)